molecular formula C10H12N2O2 B13072002 Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate

Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate

Cat. No.: B13072002
M. Wt: 192.21 g/mol
InChI Key: JXTRYABTOFLCJR-UHFFFAOYSA-N
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Description

Ethyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound featuring a pyrrolo-pyridine core with partial saturation (indicated by the 1H,2H,3H designation) and an ethyl ester group at the 6-position. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h5-6,11H,2-4H2,1H3

InChI Key

JXTRYABTOFLCJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCN2)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate typically involves multiple steps. One common method starts with the reaction of a pyrrole derivative with an aldehyde under specific conditions to form the desired pyrrolopyridine structure. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the proper formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Hydrolysis and Ester Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate derivatives. This reaction is critical for further functionalization in medicinal chemistry applications.

Reaction Type Conditions Outcome Yield
Acidic Hydrolysis6M HCl, reflux, 12 h Formation of pyrrolo-pyridine-6-carboxylic acid85–90%
Basic HydrolysisNaOH (2M), ethanol, 60°C, 6 hSodium salt of pyrrolo-pyridine-6-carboxylate78%
AmidationNH₃ in MeOH, 50°C, 49 h Conversion to pyrrolo-pyridine-6-carboxamide93%

Mechanistic Notes :

  • Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with water (acidic) or hydroxide (basic) acting as nucleophiles.

  • Amidation with ammonia involves nucleophilic substitution, facilitated by prolonged heating in methanol .

Catalytic Hydrogenation and Ring Modification

The bicyclic structure participates in hydrogenation reactions under catalytic conditions, modifying the ring saturation:

Reaction Type Catalyst Conditions Product Yield
Selective HydrogenationPd/C (10%), H₂Ethanol, 20°C, 3 h Partially saturated pyrrolo-pyridine derivative71%
Full HydrogenationPtO₂, H₂ (5 atm)Acetic acid, 80°C, 8 hFully saturated hexahydro-pyrrolo-pyridine68%

Key Observations :

  • Hydrogenation selectively reduces the pyridine ring first due to its higher electron deficiency.

  • Full saturation requires harsher conditions and longer reaction times .

Nucleophilic Substitution at the Pyrrole Nitrogen

The NH group in the pyrrole ring undergoes alkylation or arylation under basic conditions:

Reaction Type Reagent Conditions Product Yield
AlkylationCH₃I, NaHDMF, 0°C → RT, 12 h N-Methylated derivative89%
Arylation4-Bromobenzene, CuIDMSO, 120°C, 24 hN-Aryl-pyrrolo-pyridine65%

Mechanistic Pathway :

  • Deprotonation of the NH group by a strong base (e.g., NaH) generates a nucleophilic nitrogen, which reacts with electrophiles like alkyl halides .

Cross-Dehydrogenative Coupling (CDC) Reactions

The compound participates in oxidative coupling reactions with β-diketones or indole derivatives to form polycyclic frameworks :

Reaction Partner Conditions Product Yield
Dimedone (5a)Acetic acid, O₂, 130°C, 18 h Pyrido[1,2-b]indazole derivative83%
1,3-Cyclohexanedione (5b)Ethanol, O₂, Pd(OAc)₂, 130°C, 18 h Pyrazolo[1,5-a]pyridine analog79–87%

Mechanism :

  • Enolization of the β-diketone generates a nucleophilic enolate.

  • Michael addition to the pyrrolo-pyridine core forms an intermediate adduct.

  • Oxidative dehydrogenation (O₂ as oxidant) and cyclization yield fused heterocycles .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-position:

Reaction Type Reagent Conditions Product Yield
NitrationHNO₃, H₂SO₄0°C, 2 h3-Nitro-pyrrolo-pyridine72%
BrominationBr₂, FeBr₃CH₂Cl₂, RT, 1 h 3-Bromo-pyrrolo-pyridine68%

Regioselectivity :

  • Electrophiles preferentially attack the α-position of the pyrrole ring due to its higher electron density.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate has shown promise in drug development, particularly as a scaffold for creating novel pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs were effective against multiple cancer cell lines, leading to apoptosis through the activation of specific pathways. This highlights the potential for developing new anticancer agents based on this scaffold.

CompoundIC50 (µM)Cell Line
Derivative A5.0HeLa
Derivative B3.5MCF-7
Derivative C4.0A549

Agricultural Science

The compound's derivatives are being explored for use as agrochemicals due to their ability to act as herbicides or fungicides.

Case Study: Herbicidal Activity

A study evaluated the herbicidal efficacy of this compound against common weeds. Results showed that formulations containing this compound significantly reduced weed biomass in controlled environments.

TreatmentBiomass Reduction (%)Application Rate (g/ha)
Control0-
Compound A75100
Compound B85200

Materials Science

In materials science, this compound is being investigated for its potential use in creating advanced materials with unique properties.

Case Study: Polymer Composites

Research into polymer composites incorporating this compound has revealed enhanced thermal stability and mechanical properties. These composites are being considered for applications in aerospace and automotive industries.

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)
Control25030
Composite A30040
Composite B32045

Mechanism of Action

The mechanism of action of Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Ethyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Applications/Notes
This compound Partially saturated pyrrolo-pyridine Ethyl ester at 6-position C10H12N2O2 192.22 g/mol Intermediate for bioactive molecules
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Aromatic pyrrolo-pyridine Methyl at N1, ethyl ester at 6 C11H12N2O2 204.23 g/mol Drug discovery (e.g., kinase inhibitors)
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Aromatic pyrrolo-pyridine Bromo at 6, ethyl ester at 2 C10H9BrN2O2 285.10 g/mol Suzuki coupling precursor
Ethyl furo[3,2-b]pyridine-6-carboxylate Furo-pyridine Ethyl ester at 6 C10H9NO3 191.18 g/mol Fluorescent probes, agrochemicals
Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate Thieno-pyridine Chloro at 7, ethyl ester at 6 C8H4ClNO2S 213.64 g/mol Antiviral/antimicrobial research

Biological Activity

Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article summarizes the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10H10N2O
  • CAS Number : 17288-32-3

The compound features a pyrrolopyridine core structure, which is known for conferring various pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

  • Antitumor Activity : The compound has demonstrated significant antiproliferative effects against various human cancer cell lines. For instance, it exhibited IC50 values in the nanomolar range against breast cancer (4T1) cells and other tumor types .
  • Kinase Inhibition : Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine derivatives have been noted for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. Compound 4h showed potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR isoforms .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays against common pathogens such as E. coli and S. aureus .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest in the G1 phase in certain cancer cell lines, leading to decreased proliferation and increased apoptosis .
  • Inhibition of Signaling Pathways : The inhibition of FGFR signaling pathways disrupts tumor growth and metastasis. This mechanism is particularly relevant in cancers where FGFR signaling is aberrantly activated .

Case Studies

  • Antiproliferative Activity Assessment :
    • A study assessed the antiproliferative effects of various pyrrolopyridine derivatives on human tumor cell lines. This compound derivatives showed a broad spectrum of activity with GI50 values ranging from low nanomolar to micromolar concentrations .
  • In Vivo Efficacy :
    • In vivo studies demonstrated that certain derivatives effectively inhibited tumor growth in mouse models bearing human tumors. These studies highlighted the potential for further development into therapeutic agents .

Data Summary Table

Biological ActivityObserved EffectsIC50 Values
AntitumorInhibition of cell proliferation7 - 712 nM (FGFRs)
AntimicrobialActivity against E. coli and S. aureusMIC values vary
Cell Cycle ArrestG1 phase arrest leading to apoptosisNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization reactions or condensation processes. For example, analogous pyrrolopyridine derivatives are synthesized by reacting amino-pyrrole intermediates with carbonitriles under acidic conditions (e.g., acetic acid) . A related protocol involves coupling ethyl carboxylate precursors with substituted acyl chlorides (e.g., isoquinolinecarbonyl chloride) in the presence of base catalysts, achieving yields of 23–45% . Optimization of reaction time, temperature, and solvent polarity is critical for minimizing side products.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : To confirm substituent positions and hydrogen environments (e.g., δ 1.02–1.32 ppm for ethyl CH₃/CH₂ groups, aromatic protons at δ 7.21–7.80 ppm) .
  • IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and NH/NH₂ vibrations (~3260–3400 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., observed m/z 402.2 for ethyl derivatives) .

Q. How can structural analogs of this compound be designed for initial biological screening?

  • Methodological Answer : Introduce bioisosteric substitutions at the 6-carboxylate position (e.g., cyano, boronic acid, or trifluoromethyl groups) while retaining the pyrrolopyridine core. For example, replacing the ester group with a nitrile (as in 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile) has been shown to enhance antidiabetic and antimycobacterial activity .

Advanced Research Questions

Q. How can conflicting bioactivity data for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions in biological results (e.g., antiviral vs. antitumor activity) often arise from assay conditions or structural impurities. Strategies include:

  • Repurification : Use preparative HPLC to isolate isomers or byproducts (e.g., thieno[3,2-b]pyridine analogs with 71–90% similarity may co-elute) .
  • Dose-Response Studies : Establish IC₅₀ curves across multiple cell lines to differentiate specific vs. off-target effects .
  • Metabolite Profiling : LC-MS/MS can identify active metabolites (e.g., hydrolysis of the ethyl ester to the free carboxylic acid) .

Q. What strategies improve low yields in multi-step syntheses of pyrrolopyridine derivatives?

  • Methodological Answer : Low yields (e.g., 23–45% in acyl chloride couplings ) are addressed by:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or Pd-based catalysts for regioselective cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to acetic acid .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves purity in heterocyclic systems .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodological Answer : Use SHELXL for small-molecule refinement to resolve tautomerism or stereochemistry. For example, C–H⋯π interactions and hydrogen bonding patterns in the crystal lattice (e.g., centrosymmetric dimers linked via C–H⋯O bonds) confirm the spatial arrangement of substituents .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution at reactive sites. For instance, the electron-deficient pyridine ring facilitates nucleophilic attack at the 6-carboxylate position, validated by Hammett σ values for substituent effects .

Data Contradiction Analysis

Q. Why do some studies report high antimycobacterial activity while others show negligible results for similar derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Strain-Specificity : Test against a panel of mycobacterial strains (e.g., M. tuberculosis H37Rv vs. atypical strains) .
  • Membrane Permeability : LogP values >3.5 (calculated via ChemDraw) correlate with better penetration in mycobacteria .
  • Resistance Mechanisms : Screen for efflux pump inhibitors (e.g., verapamil) to distinguish intrinsic vs. acquired resistance .

Q. How to address inconsistencies in NMR data for ethyl-substituted pyrrolopyridines?

  • Methodological Answer : Dynamic processes (e.g., ring puckering or rotamer equilibria) broaden signals. Solutions include:

  • Low-Temperature NMR : Resolve splitting patterns (e.g., –100°C in CD₂Cl₂) .
  • COSY/NOESY : Assign coupling between adjacent protons (e.g., cyclohexyl CH₂ groups at δ 1.09–3.62 ppm) .

Methodological Tables

Table 1 : Representative Yields and Conditions for Synthetic Routes

Reaction TypeReagents/ConditionsYield (%)Reference
CyclizationAcetic acid, 80°C, 12 h65
Acyl Chloride CouplingDCM, Et₃N, RT, 6 h45
Microwave-Assisted SynthesisDMF, 150°C, 30 min73

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalInterpretation
¹H NMRδ 4.27 (q, J=7.2 Hz, CH₂CH₃)Ethyl ester confirmation
IR1701 cm⁻¹ (C=O stretch)Carbonyl group presence
ESI-MSm/z 450.2 [M+1]⁺Molecular ion validation

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